グルコン酸第一鉄水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

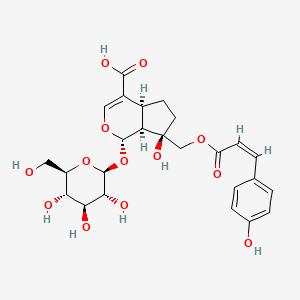

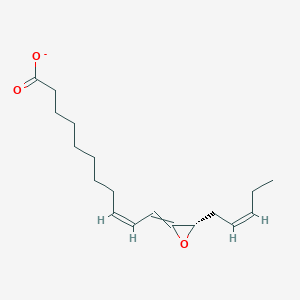

Ferrous gluconate hydrate is an iron salt compound that has been used for many years for the treatment of iron deficiency anemia. It is a form of ferrous gluconate, which is an iron salt that is composed of gluconic acid and ferrous iron. It is a white, odorless, crystalline powder that is soluble in water. It is a dietary supplement that is commonly used to treat iron deficiency anemia and is also used in some laboratory experiments.

科学的研究の応用

医薬品への応用

グルコン酸第一鉄水和物は、鉄の望ましい供給源として、様々な種類の医薬品製剤に使用されています . それは特に、鉄の喪失または欠乏に起因する貧血の治療に有益です . グルコン酸第一鉄の溶解性、安定性、および適合性は、pH、曝気、添加剤、処理、および貯蔵条件に関して適切な予防措置が講じられた場合に保証されます .

鉄欠乏症の治療

鉄欠乏症の治療におけるグルコン酸第一鉄への幅広い関心にもかかわらず、その溶解性、安定性、および適合性に関する情報はほとんど文献に記載されていません . 第一鉄塩のように還元された形態の鉄は、三価鉄塩よりもよく利用されることが実証されています .

シロップへの使用

ショ糖またはグルコースの添加は、グルコン酸第一鉄の水性媒体中での溶解度を低下させます . この性質は、シロップやその他の甘味のある医薬品製剤の製剤に利用できます .

医療治療における鉄の供給源

鉄の喪失または欠乏に起因する貧血の治療における医療治療において最も有望な鉄源の1つは、グルコン酸第一鉄です . それは、米国薬局方VIIIに記載されているために注目を集めています .

溶解性、安定性、および適合性

グルコン酸第一鉄水和物は空気中で比較的安定していますが、光の影響を受けます . 酸化は、湿度が高い空気への曝露によって促進されます . 加熱すると、105°Cを超えると無水化し、わずかな分解が起こります .

化学的性質

グルコン酸第一鉄水和物は、分子式(C6H11O7)2Fe · aqを有し、d-グルコースの酸化によって得られる糖酸であるd-グルコン酸の通常の第一鉄塩です . それは、11.5%の鉄と5.5%の水和水を含有する二水和物結晶です . それは、わずかに焦げた砂糖のような匂いと中程度の鉄味を伴う、微細な黄灰色または淡い黄緑色の粉末として存在します .

作用機序

Target of Action

Ferrous gluconate hydrate primarily targets the body’s hemoglobin, a protein in red blood cells responsible for carrying oxygen throughout the body . Iron is a crucial component of hemoglobin, and ferrous gluconate hydrate provides a bioavailable form of iron to the body .

Mode of Action

Ferrous gluconate hydrate interacts with its targets by replenishing the body’s iron stores, which are necessary for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing a source of iron, ferrous gluconate hydrate helps to prevent and treat this type of anemia .

Biochemical Pathways

The iron provided by ferrous gluconate hydrate is incorporated into the heme component of hemoglobin . This process is part of the broader biochemical pathway of heme synthesis and hemoglobin production. When iron levels are sufficient, the production of hemoglobin is optimized, ensuring efficient oxygen transport in the body .

Pharmacokinetics

It is known that iron absorption can be influenced by various factors, including the presence of other nutrients in the diet, the iron status of the individual, and the form of iron present in the supplement .

Result of Action

The primary molecular effect of ferrous gluconate hydrate’s action is the replenishment of the body’s iron stores, which are necessary for the production of hemoglobin . On a cellular level, this results in red blood cells that are adequately equipped to carry oxygen, leading to improved oxygen transport throughout the body . This can alleviate the symptoms of iron-deficiency anemia, such as fatigue and weakness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferrous gluconate hydrate. For example, the presence of certain dietary components can either enhance or inhibit iron absorption

Safety and Hazards

Ferrous gluconate may cause serious side effects. Call your doctor at once if you have: bright red blood in your stools; black or tarry stools; a fever; stomach pain; coughing up blood or vomit that looks like coffee grounds; or pain in your chest or throat when swallowing a ferrous gluconate tablet .

将来の方向性

生化学分析

Biochemical Properties

Ferrous gluconate hydrate plays a crucial role in various biochemical reactions, primarily due to its iron content. Iron is an essential element for the synthesis of hemoglobin and myoglobin, which are vital for oxygen transport and storage in the body . Ferrous gluconate hydrate interacts with several enzymes and proteins, including transferrin and ferritin, which are involved in iron transport and storage. The compound also participates in the electron transport chain, contributing to cellular respiration and energy production .

Cellular Effects

Ferrous gluconate hydrate influences various cellular processes, particularly those related to iron metabolism. It enhances the production of hemoglobin and myoglobin, thereby improving oxygen transport and storage in cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by providing the necessary iron for the synthesis of enzymes and other biomolecules . Additionally, ferrous gluconate hydrate can impact the proliferation and differentiation of cells, particularly in the context of erythropoiesis .

Molecular Mechanism

At the molecular level, ferrous gluconate hydrate exerts its effects through several mechanisms. It binds to transferrin, a protein that transports iron in the blood, facilitating its uptake by cells . Once inside the cell, iron is stored in ferritin or utilized in the synthesis of hemoglobin and myoglobin . Ferrous gluconate hydrate also participates in the electron transport chain, where it acts as a cofactor for various enzymes involved in cellular respiration . This compound can influence gene expression by regulating the activity of iron-responsive elements in the genome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferrous gluconate hydrate can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged storage due to potential degradation . In vitro studies have shown that ferrous gluconate hydrate can maintain its activity for extended periods, although its long-term effects on cellular function may depend on the specific experimental conditions . In vivo studies have demonstrated that the compound can have sustained effects on iron metabolism and erythropoiesis over time .

Dosage Effects in Animal Models

The effects of ferrous gluconate hydrate can vary with different dosages in animal models. At low to moderate doses, the compound effectively treats iron deficiency anemia by increasing hemoglobin levels and improving overall iron status . At high doses, ferrous gluconate hydrate can cause toxicity, leading to adverse effects such as gastrointestinal distress, liver damage, and oxidative stress . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Ferrous gluconate hydrate is involved in several metabolic pathways related to iron metabolism. It is absorbed in the duodenum and upper jejunum, where it binds to transferrin for transport in the bloodstream . The compound is then delivered to various tissues, including the bone marrow, where it is utilized in the synthesis of hemoglobin . Ferrous gluconate hydrate also participates in the electron transport chain, contributing to ATP production and cellular respiration .

Transport and Distribution

Within cells and tissues, ferrous gluconate hydrate is transported and distributed through interactions with specific transporters and binding proteins. Transferrin plays a key role in transporting iron from the bloodstream to cells, where it is taken up via receptor-mediated endocytosis . Once inside the cell, iron is either stored in ferritin or incorporated into heme-containing proteins such as hemoglobin and myoglobin . The distribution of ferrous gluconate hydrate within tissues is influenced by factors such as tissue iron demand and the presence of iron-regulatory proteins .

Subcellular Localization

The subcellular localization of ferrous gluconate hydrate is primarily determined by its interactions with iron-binding proteins and transporters. Within cells, iron from ferrous gluconate hydrate is directed to specific compartments, such as mitochondria, where it participates in the electron transport chain . Iron is also localized to the cytoplasm and nucleus, where it is involved in various metabolic processes and gene regulation . Post-translational modifications and targeting signals play a role in directing iron to these specific subcellular locations .

特性

| { "Design of Synthesis Pathway": "Ferrous gluconate hydrate can be synthesized through a simple reaction between ferrous sulfate and gluconic acid.", "Starting Materials": [ "Ferrous sulfate", "Gluconic acid", "Water" ], "Reaction": [ "Dissolve 14.2 g of ferrous sulfate in 50 mL of water", "Dissolve 25 g of gluconic acid in 50 mL of water", "Slowly add the gluconic acid solution to the ferrous sulfate solution with constant stirring", "Heat the mixture to 70-80°C for 30 minutes", "Allow the mixture to cool to room temperature", "Filter the solution to remove any impurities", "Dry the resulting solid to obtain Ferrous gluconate hydrate" ] } | |

CAS番号 |

299-29-6 |

分子式 |

C12H24FeO14 |

分子量 |

448.16 g/mol |

IUPAC名 |

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |

InChIキー |

QDUZQOIJXPPTLY-IYEMJOQQSA-N |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Fe] |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

正規SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Fe] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

その他のCAS番号 |

299-29-6 |

物理的記述 |

Dry Powder |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

526-95-4 (Parent) |

賞味期限 |

Aqueous solutions are stabilized by the addition of glucose. Affected by light & ferrous ion slowly oxidizes on exposure to air. Approx neutral solutions undergo rapid oxidation Oxidation retarded and stability improved by buffering to pH of 3.5 to 4.5 with citrate buffe |

溶解性 |

Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

製品の起源 |

United States |

Q & A

Q1: How does ferrous gluconate hydrate impact vitamin A stability in fortified milk?

A1: Research suggests that ferrous gluconate hydrate can negatively affect vitamin A stability in fortified milk [, ]. Studies observed a greater loss of vitamin A in milk fortified with ferrous gluconate hydrate compared to milk fortified with ferric pyrophosphate soluble or unfortified milk. This suggests that ferrous gluconate hydrate may accelerate vitamin A degradation during processing and storage. The exact mechanism of this interaction requires further investigation [].

Q2: Does fortifying milk with ferrous gluconate hydrate impact the sensory qualities of the milk?

A2: While ferrous gluconate hydrate can be used to fortify milk, it's important to consider its potential impact on sensory properties. Research indicates that higher levels of ferrous gluconate hydrate fortification led to more pronounced flavor defects compared to ferric pyrophosphate soluble []. This highlights the importance of careful optimization of fortification levels to minimize undesirable sensory changes in the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

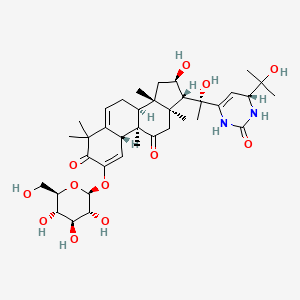

![4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1256919.png)

![N-cyclopropyl-1-[1-[[5-(2-methylpropyl)-1H-pyrazol-3-yl]-oxomethyl]-4-piperidinyl]-4-piperidinecarboxamide](/img/structure/B1256925.png)